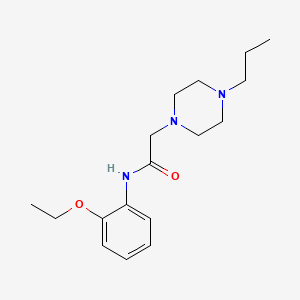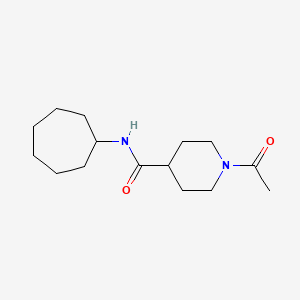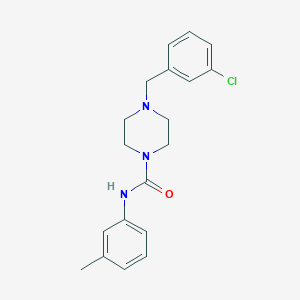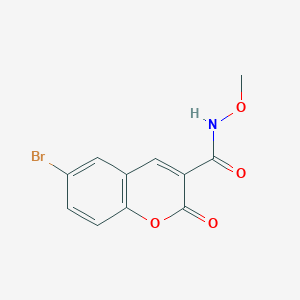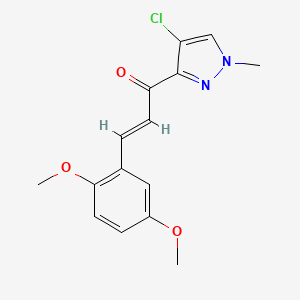
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one is a synthetic compound that belongs to the class of chalcones. It has been widely studied due to its diverse biological activities and potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that the compound exerts its biological activities through various pathways such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. It has also been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a useful compound for investigating various biological processes. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is the lack of information on its toxicity and safety profile, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, as it has shown promising results in animal models. Another direction is to explore its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, further studies are needed to determine its safety profile and toxicity in order to facilitate its use in clinical applications.
Métodos De Síntesis
The synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one involves the reaction between 4-chloro-1-methyl-1H-pyrazole-3-carboxaldehyde and 2,5-dimethoxybenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-18-9-12(16)15(17-18)13(19)6-4-10-8-11(20-2)5-7-14(10)21-3/h4-9H,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRGCOIAPLFDOX-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-6-[(5-ethyl-2-furyl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5373551.png)

![7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B5373561.png)
![3-{[3-ethyl-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5373568.png)
![2-(2-ethoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373572.png)
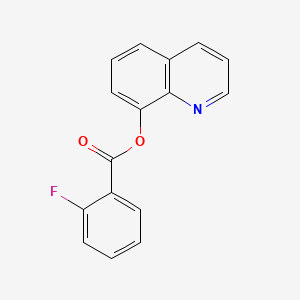
![3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5373595.png)
![(1R,5R,11aS)-3-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5373601.png)
![N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5373615.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373617.png)
